2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced to the pyrrolidine ring through substitution reactions.
Attachment of the Ethoxy Group: The ethoxy group is attached to the acetamide moiety through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by linking the pyrrolidine ring with the acetamide moiety through appropriate coupling reactions.
Chemical Reactions Analysis
2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Scientific Research Applications
2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in industrial processes, including as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Acetamide Derivatives: Compounds with similar acetamide moieties but different substituents.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different parts of the molecule.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-12-15(18)16-11-14-9-6-10-17(14)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYQBAKNABSKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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